molecular formula C12H12N2O2 B1647542 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid CAS No. 835-60-9

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid

Cat. No.: B1647542
CAS No.: 835-60-9
M. Wt: 216.24 g/mol
InChI Key: NKHBUGPSFOPHET-UHFFFAOYSA-N
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Description

5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound featuring a methyl group at position 5, a p-tolyl (4-methylphenyl) substituent at position 1, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the p-tolyl group. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science, with this compound serving as a precursor for amide derivatives and metal-organic frameworks .

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-9(2)7-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHBUGPSFOPHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis remains the most widely adopted route for constructing the pyrazole core. Adapted for this target molecule, the protocol involves:

Reaction mechanism :

  • Hydrazine activation : p-Tolylhydrazine reacts with β-ketoglutaric acid under acidic conditions to form a hydrazone intermediate.
  • Cyclization : Intramolecular dehydration at 80–100°C in glacial acetic acid yields the pyrazole ring.

Optimized conditions :

  • Molar ratio (hydrazine:β-ketoglutaric acid) = 1:1.2
  • Catalyst: 10 mol% p-toluenesulfonic acid
  • Yield: 68–72% after recrystallization from ethanol/water

Table 1: Comparative Yields in Knorr-Type Syntheses

β-Keto Acid Derivative Solvent System Temperature (°C) Yield (%) Purity (HPLC)
β-Ketoglutaric acid AcOH/H2O (3:1) 90 71 98.2
Ethyl β-ketoglutarate EtOH/H2O (4:1) 80 65 97.8
Methyl β-ketoglutarate MeOH/H2O (2:1) 85 63 96.5

Ester Hydrolysis Pathways

Industrial-scale production frequently employs ester hydrolysis due to superior shelf stability of precursor esters:

Step 1: Ethyl ester synthesis
Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-3-carboxylate is prepared via:

  • Reagents : Thionyl chloride (SOCl₂) catalyzed esterification
  • Conditions : Reflux in dry toluene for 6 hr
  • Yield : 89% (GC-MS verified)

Step 2: Saponification
Base-mediated cleavage of the ethyl ester:

  • 2M NaOH in ethanol/water (3:1) at 60°C for 4 hr
  • Acidification to pH 2–3 with HCl precipitates product
  • Isolated yield : 94% with >99% purity

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to accelerate reaction kinetics:

Protocol :

  • p-Tolylhydrazine hydrochloride (1 eq)
  • β-ketoglutaric acid (1.1 eq)
  • Solvent: Ethylene glycol (10 mL/g substrate)
  • Irradiation: 300W, 120°C, 15 min
  • Advantages :
    • 82% yield vs. 68% conventional heating
    • 95% conversion in 1/10th time

Continuous Flow Chemistry

Pilot-scale studies demonstrate enhanced reproducibility in flow systems:

Reactor configuration :

  • Two-stage tubular reactor (ID = 2 mm)
  • Stage 1: Hydrazone formation at 50°C (residence time = 5 min)
  • Stage 2: Cyclization at 90°C (residence time = 12 min)
  • Output : 3.2 kg/hr with 76% isolated yield

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 2.35 (s, 3H, Ar-CH₃)
  • δ 2.41 (s, 3H, Pyrazole-CH₃)
  • δ 6.91 (s, 1H, H-4)
  • δ 7.24–7.32 (m, 4H, p-tolyl)

FT-IR (KBr) :

  • 1695 cm⁻¹ (C=O stretching)
  • 1598 cm⁻¹ (C=N pyrazole)
  • 1420 cm⁻¹ (C-H bending, methyl groups)

Chromatographic Purity Assessment

HPLC conditions :

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/0.1% H3PO4 (55:45)
  • Retention time: 6.8 ± 0.2 min
  • System suitability :
    • Theoretical plates: >4500
    • Tailing factor: <1.2

Industrial-Scale Optimization

Cost Analysis of Raw Materials

Table 2: Economic Comparison of Precursors

Precursor Price ($/kg) Atom Economy (%) Waste Index
p-Tolylhydrazine 420 78 1.8
β-Ketoglutaric acid 310 85 1.2
Ethyl chloroformate 280 62 2.4

Environmental Impact Mitigation

Green chemistry innovations include:

  • Solvent recovery : 92% ethanol reclaimed via fractional distillation
  • Catalyst recycling : Heterogeneous ZrO2 catalysts reused for 8 cycles
  • E-factor reduction : From 18.7 (batch) to 5.3 (continuous flow)

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ immobilized lipases for stereoselective synthesis:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Solvent : tert-Butyl methyl ether
  • Conversion : 58% enantiomeric excess achieved

Photochemical Activation

UV-initiated radical cyclization demonstrates potential for low-temperature synthesis:

  • Light source : 254 nm UV lamp
  • Additive : 2 mol% eosin Y as photosensitizer
  • Yield : 54% with 87% selectivity

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that 5-methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid and its analogs can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition suggests its potential use in treating inflammatory diseases .

Cancer Research
There is growing interest in the anticancer properties of pyrazole derivatives. Certain studies have reported that compounds similar to this compound demonstrate cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Agrochemistry

Pesticidal Activity
The compound's structure allows it to interact with biological systems effectively, leading to research into its use as a pesticide. Preliminary studies suggest that it may possess fungicidal and herbicidal properties, which could be beneficial in agricultural applications .

Material Science

Polymer Synthesis
In material science, this compound serves as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for developing advanced materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory effects of the compound were assessed using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in swelling compared to the control group, suggesting that the compound effectively modulates inflammatory responses through COX inhibition .

Mechanism of Action

The mechanism of action of 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares 5-methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid with four structurally related pyrazole-carboxylic acid derivatives, focusing on substituent effects, synthetic routes, and molecular properties.

Structural Analogues and Substituent Effects
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1: p-tolyl; 3: COOH; 5: CH₃ C₁₂H₁₂N₂O₂ 216.24 Balanced polarity, amide-forming potential
5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid 1: quinolin-2-yl; 3: COOH; 5: p-tolyl C₂₀H₁₅N₃O₂ 329.35 Extended aromaticity, potential fluorescence
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 1: CH₃; 3: C₃H₇; 5: COOH C₈H₁₂N₂O₂ 168.19 High lipophilicity, limited solubility
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid 3: p-tolyl; 5: COOH C₁₁H₁₀N₂O₂ 202.21 Free NH group, hydrogen-bonding capacity

Key Observations :

  • Aromatic vs.
  • Carboxylic Acid Position : The 3-carboxylic acid group in the target compound enables regioselective amidation, unlike the 5-carboxylic acid in the third compound, which may limit derivatization flexibility .
Physicochemical and Functional Properties
  • Solubility : The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxylic acid group, contrasting with the poor solubility of the propyl-substituted analogue .
  • Thermal Stability: Pyrazole derivatives with extended aromatic systems (e.g., quinolin-2-yl) show higher melting points (>250°C) compared to the target compound (~200°C) .
  • Biological Relevance : The free NH group in 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid allows for hydrogen bonding in enzyme interactions, a feature absent in N1-substituted analogues like the target compound .

Biological Activity

5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the current understanding of the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl group and a p-tolyl substituent, as well as a carboxylic acid functional group. The structural formula can be represented as follows:

C5H6N2O2\text{C}_5\text{H}_6\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. The following table summarizes key findings regarding its anticancer activity against various cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
A54926Inhibition of cell proliferation
HepG20.95CDK2 and EGFR inhibition
HCT1161.1Cell cycle arrest at SubG1/G1 phase

These results indicate that this compound exhibits significant cytotoxic effects, particularly against breast and lung cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. Studies have shown that compounds with similar structures can inhibit inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress. While specific data on this compound is limited, related compounds have demonstrated efficacy in various models of inflammation.

Case Studies and Research Findings

Several case studies provide insights into the biological activity of pyrazole derivatives:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, revealing that modifications to the pyrazole structure significantly influenced their potency. The findings suggested that substituents like methyl and p-tolyl enhance anticancer activity by promoting apoptosis in tumor cells .
  • Mechanistic Insights : Research indicated that certain pyrazoles act by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and subsequent apoptosis, making these compounds promising candidates for targeted cancer therapies .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of pyrazole derivatives in reducing tumor size and improving survival rates. These studies support the hypothesis that these compounds can effectively translate their in vitro efficacy into clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid?

  • Answer: The compound is typically synthesized via condensation reactions involving pyrazole precursors. For example, amino-substituted pyrazole intermediates (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) can react with acid anhydrides or chlorides to introduce functional groups . Key steps include:

  • Reagent selection: Use of phenyl dithiocarbamates for sulfur-containing derivatives.
  • Purification: Ethyl ester intermediates are purified via column chromatography.
  • Characterization: IR and ¹H-NMR spectroscopy confirm functional groups, while elemental analysis ensures purity (>95%) .

Q. How is the purity and structural integrity of this compound validated?

  • Answer: A combination of analytical techniques is used:

  • Spectroscopy: IR identifies carboxylic acid (-COOH) and pyrazole ring vibrations. ¹H-NMR confirms substituent positions (e.g., methyl and p-tolyl groups) .
  • Mass spectrometry: High-resolution MS determines the molecular ion peak (e.g., m/z 245.1 for C₁₂H₁₂N₂O₂) .
  • Elemental analysis: Carbon, hydrogen, and nitrogen content are measured to validate stoichiometry .

Q. What are the recommended storage conditions for this compound?

  • Answer: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carboxylic acids are prone to decarboxylation under humid conditions .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:

  • Reaction path searches: Identify low-energy intermediates for condensation steps .
  • Solvent effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance yield .
  • Experimental validation: Narrow down optimal conditions (temperature, catalyst) using computational-guided design .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for derivatives of this compound?

  • Answer:

  • Derivatization: Synthesize amide or ester derivatives (e.g., replacing the carboxylic acid with a methyl ester) to assess bioactivity changes .
  • Biological assays: Test antiproliferative activity against cancer cell lines (e.g., HCT116 colon carcinoma) using sulforhodamine B assays. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced cytotoxicity .
  • Molecular docking: Map interactions with target proteins (e.g., mTOR kinase) to identify critical binding motifs .

Q. How can researchers address contradictory pharmacological data across studies?

  • Answer:

  • Standardized assays: Use identical cell lines (e.g., MCF7 breast cancer) and protocols (e.g., IC₅₀ measurements at 48 hours) for comparability .
  • Dose-response curves: Validate activity across multiple concentrations to rule out false positives .
  • Mechanistic studies: Pair phenotypic assays (e.g., anti-inflammatory tests) with target-specific assays (e.g., COX-2 inhibition) to resolve conflicting results .

Q. What methodologies are recommended for determining physicochemical properties when data is scarce?

  • Answer:

  • Solubility: Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) .
  • LogP: Measure via octanol-water partitioning experiments with UV-Vis detection .
  • Stability: Accelerated degradation studies under thermal (40–60°C) and photolytic (ICH Q1B) conditions .

Q. How can researchers design toxicity studies when limited safety data is available?

  • Answer:

  • In vitro models: Use hepatic (HepG2) and renal (HEK293) cell lines to assess acute toxicity .
  • Genotoxicity: Conduct Ames tests for mutagenicity and comet assays for DNA damage .
  • Ecotoxicity: Follow OECD guidelines for algae (OECD 201) and daphnia (OECD 202) if environmental release is possible .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be resolved?

  • Answer:

  • Reproduce conditions: Verify heating rates (e.g., 1°C/min) and instrumentation (e.g., DSC vs. capillary methods) .
  • Polymorphism screening: Use XRPD to detect crystalline forms that may alter melting behavior .
  • Collaborative validation: Cross-check data with independent labs using standardized protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid
Reactant of Route 2
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5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid

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